Saxagliptin metabolite M13
CAS No.: 1429782-93-3
Cat. No.: VC0106307
Molecular Formula: C₁₈H₂₅N₃O₃
Molecular Weight: 331.41
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1429782-93-3 |
|---|---|
| Molecular Formula | C₁₈H₂₅N₃O₃ |
| Molecular Weight | 331.41 |
| IUPAC Name | (2S,4S,6R,9S)-7-amino-9-(3,5-dihydroxy-1-adamantyl)-1,8-diazatricyclo[4.4.0.02,4]dec-7-en-10-one |
| Standard InChI | InChI=1S/C18H25N3O3/c19-14-12-2-10-1-11(10)21(12)15(22)13(20-14)16-3-9-4-17(23,6-16)8-18(24,5-9)7-16/h9-13,23-24H,1-8H2,(H2,19,20)/t9?,10-,11-,12+,13+,16?,17?,18?/m0/s1 |
| SMILES | C1C2C1N3C(C2)C(=NC(C3=O)C45CC6CC(C4)(CC(C6)(C5)O)O)N |
Introduction
Saxagliptin Metabolism: Primary and Minor Pathways
Saxagliptin undergoes hepatic metabolism primarily via CYP3A4/5, producing its major active metabolite, 5-hydroxy saxagliptin (BMS-510849) . This metabolite retains DPP-4 inhibitory activity, contributing significantly to saxagliptin’s therapeutic effects.
Key Metabolic Features
| Parameter | Saxagliptin | 5-Hydroxy Saxagliptin |
|---|---|---|
| CYP3A4/5 Dependency | ~30–40% metabolism | Primary pathway |
| Pharmacological Activity | High DPP-4 inhibition | ~50% potency vs. parent |
| Renal Excretion | 24–26% of dose | ~26% of dose |
| Half-Life | ~4.3 hours | ~3.9 hours (induced) |
Data derived from human studies under rifampicin co-administration
Minor Metabolites and Their Clinical Relevance
While 5-hydroxy saxagliptin dominates, additional metabolites arise under induced conditions or genetic variability:
Table 1: Minor Saxagliptin Metabolites
| Metabolite Type | Identification Method | Relative Abundance | Pharmacological Activity |
|---|---|---|---|
| Dihydroxy derivatives | LC-MS/MS (urine analysis) | 2–5.5-fold increase | Unconfirmed |
| Glucuronide conjugate | LC-MS/MS (urine analysis) | Minor | Likely inactive |
| Cyclized amidine | In vitro dissolution studies | ≤1.8% plasma radioactivity | Degradation product |
Data sourced from rifampicin interaction studies and regulatory reports
Mechanistic Insights
-
Rifampicin-Induced Metabolism:
-
Genetic Variability:
Pharmacokinetic and Pharmacodynamic Implications
Table 2: PK/PD Parameters with and Without Rifampicin
| Parameter | Saxagliptin Alone | Saxagliptin + Rifampicin | Change (%) |
|---|---|---|---|
| C<sub>max</sub> (ng/mL) | 49 (25% CV) | 68 (21% CV) | +39% |
| AUC<sub>0–∞</sub> (ng·h/mL) | 258 (17% CV) | 266 (19% CV) | +3% |
| DPP-4 Inhibition | 70–80% | Unchanged | — |
Data from healthy subjects (n=14)
Key Observations
-
No PD Impact: DPP-4 inhibition remains unaffected despite reduced saxagliptin exposure, attributed to preserved 5-hydroxy saxagliptin AUC .
-
Urine Recovery: 11% lower recovery with rifampicin suggests non-renal elimination of metabolites .
| Agency/Study | Metabolite Identified | Toxicological Concerns |
|---|---|---|
| TGA (Australia) | BMS-510849 (5-hydroxy), BMS-743894 (cyclized) | Non-toxic at observed levels |
| BMS/AstraZeneca | Glucuronide conjugates, dihydroxy derivatives | Minor, no safety flags |
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